![molecular formula C20H25N3O2 B13073187 N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B13073187.png)
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of advanced organic synthesis techniques are likely to be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids . In biology, it is studied for its potential biological activities, including its effects on neurotransmitter systems . In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders . Additionally, it has industrial applications in the development of new pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways . This compound is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide include other tropane alkaloids such as tropine and cocaine analogues . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure .
Uniqueness: The uniqueness of this compound lies in its specific combination of the bicyclic structure and the quinoline moiety . This combination imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
N-(8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-propan-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-12(2)23-18-6-4-3-5-13(18)9-17(20(23)25)19(24)22-16-10-14-7-8-15(11-16)21-14/h3-6,9,12,14-16,21H,7-8,10-11H2,1-2H3,(H,22,24) |
Clave InChI |
KVJRSKCVVRBOEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


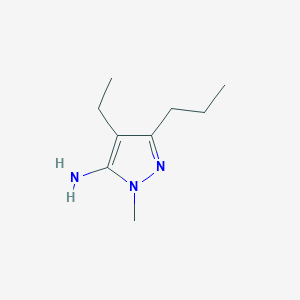
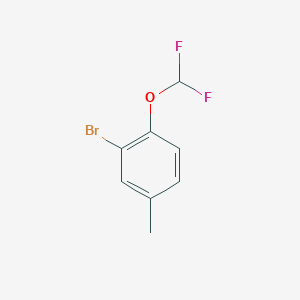
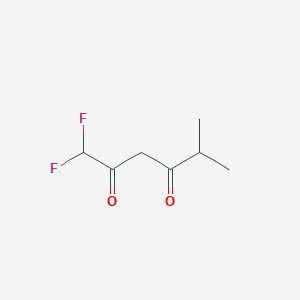
![1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13073139.png)
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13073144.png)
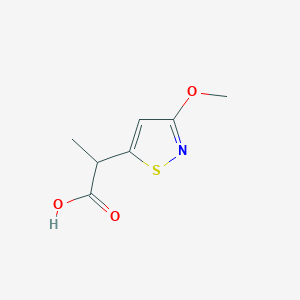
![tert-Butyl4,4-difluoro-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13073152.png)
![1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13073153.png)
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13073169.png)
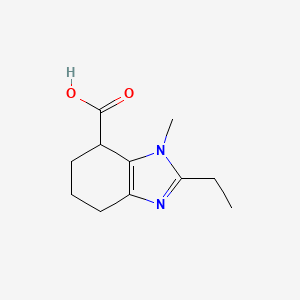
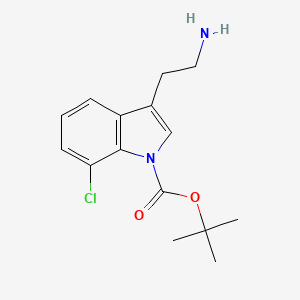
![Benzyl N-[3-(chlorosulfonyl)-2,2-dimethylpropyl]-N-methylcarbamate](/img/structure/B13073178.png)
![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
